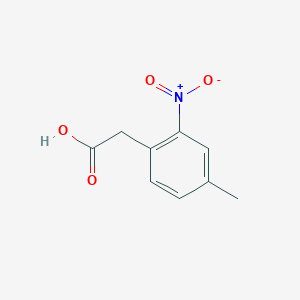

2-(4-Methyl-2-nitrophenyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methyl-2-nitrophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-6-2-3-7(5-9(11)12)8(4-6)10(13)14/h2-4H,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXXWGXHJDCZCSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Methyl 2 Nitrophenyl Acetic Acid and Its Precursors

Direct Synthesis Routes and Optimization

Direct synthesis routes aim to introduce the necessary functional groups onto a phenylacetic acid derivative. These methods include nitration, carbonylation, and various alkylation strategies.

The direct nitration of 4-methylphenylacetic acid is a conceptually straightforward approach to obtaining the target molecule. However, controlling the regioselectivity of the nitration is a significant challenge. The starting material, 4-methylphenylacetic acid, possesses two activating groups: the methyl group, which is ortho, para-directing, and the acetic acid side chain, which is a weak ortho, para-director. The presence of the methyl group at the 4-position means the positions ortho to it (3 and 5) and para to it (1, already substituted) are activated. The acetic acid group at the 1-position activates the ortho positions (2 and 6).

The nitration of unsubstituted phenylacetic acid with mixed nitric and sulfuric acid is known to produce a mixture of isomers, with the para-isomer, (4-nitrophenyl)acetic acid, often being a major product. nih.govorgsyn.org A documented procedure for the preparation of p-nitrophenylacetic acid involves the hydrolysis of p-nitrobenzyl cyanide, which itself can be prepared via nitration, highlighting that isomeric separation is often a necessary step in such syntheses. orgsyn.org

For 4-methylphenylacetic acid, the combined directing effects of the methyl and acetic acid groups would likely lead to a mixture of products, including nitration at the 2, 3, and 5 positions. Achieving high selectivity for the desired 2-nitro isomer would require careful optimization of reaction conditions, such as the choice of nitrating agent (e.g., nitric acid, acetyl nitrate, or nitronium tetrafluoroborate), solvent, and temperature. Milder nitrating agents, like nitrocyclohexadienones, have been used for selective mono-nitration of activated aromatic compounds, which could potentially offer a more controlled reaction.

Carbonylation reactions provide a powerful method for introducing a carboxylic acid or amide functionality. The Willgerodt-Kindler reaction, for instance, converts aryl alkyl ketones into terminal amides or thioamides, which can be subsequently hydrolyzed to the corresponding carboxylic acids. wikipedia.orgorganic-chemistry.org

A potential pathway to 2-(4-methyl-2-nitrophenyl)acetic acid using this method would start from 4-methyl-2-nitroacetophenone. The reaction with sulfur and an amine, such as morpholine (B109124) (the Kindler modification), would yield the corresponding phenylthioacetamide. wikipedia.orgorganic-chemistry.org Subsequent hydrolysis of this intermediate would produce 2-(4-methyl-2-nitrophenyl)acetamide, which can then be hydrolyzed to the final carboxylic acid. While this reaction is well-established for a variety of substrates, its application to nitro-substituted acetophenones can be challenging, as electron-withdrawing groups can sometimes inhibit the reaction. nih.gov

Table 1: The Willgerodt-Kindler Reaction

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| Acetophenone | Sulfur, Ammonium (B1175870) polysulfide | Phenylacetamide, Phenylacetic acid | wikipedia.org |

| Acetophenone | Sulfur, Morpholine | N-Phenylacetylmorpholine | wikipedia.orgorganic-chemistry.org |

This table presents examples of the general Willgerodt-Kindler reaction, a potential but not explicitly documented route to the target compound.

Modern palladium-catalyzed carbonylation reactions offer an alternative, allowing for the conversion of aryl halides or triflates into carboxylic acids or their derivatives under relatively mild conditions. chem-soc.si

Building the acetic acid side chain onto a pre-functionalized aromatic ring is a common and often more controlled synthetic strategy. One such approach begins with 4-methyl-2-nitrotoluene as the starting material. The synthesis would proceed through the following steps:

Side-chain Halogenation: The methyl group of 4-methyl-2-nitrotoluene can be brominated using N-bromosuccinimide (NBS) under radical initiation (e.g., with AIBN or UV light) to form 4-methyl-2-nitrobenzyl bromide.

Cyanation: The resulting benzyl (B1604629) bromide can be converted to 2-(4-methyl-2-nitrophenyl)acetonitrile via nucleophilic substitution with a cyanide salt, such as sodium or potassium cyanide.

Hydrolysis: The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions. For example, heating with aqueous sulfuric acid is a common method for this transformation. orgsyn.org

A patent describes a similar multi-step synthesis for 2-nitro-4-substituted phenylacetic acids starting from a halogenated nitrobenzene (B124822), which is reacted with ethyl cyanoacetate (B8463686), followed by decarboxylation and hydrolysis. researchgate.net

Precursor Synthesis and Transformation Pathways

The availability of suitably substituted precursors is crucial for many of the synthetic routes discussed. The following sections detail the synthesis of key intermediates.

The primary precursor for many synthetic strategies is 4-methyl-2-nitrotoluene. This compound can be synthesized through the nitration of p-toluidine (B81030) after protecting the amino group, followed by removal of the amino functionality, or more directly through the nitration of toluene (B28343) itself. The direct nitration of toluene with mixed acid typically yields a mixture of isomers, with 2-nitrotoluene (B74249) and 4-nitrotoluene (B166481) being the major products. Further nitration of 4-nitrotoluene can lead to 2,4-dinitrotoluene.

Another key intermediate is N-(4-methyl-2-nitrophenyl)acetamide. It can be prepared by the nitration of N-(4-methylphenyl)acetamide (p-acetotoluidide). nist.gov The acetylamino group is strongly ortho, para-directing, and since the para position is blocked by the methyl group, nitration occurs predominantly at the ortho position (position 2). The resulting N-(4-methyl-2-nitrophenyl)acetamide can be hydrolyzed to 4-methyl-2-nitroaniline, another versatile precursor. nih.govnih.gov

Table 2: Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene

| Step | Reagents | Intermediate/Product | Yield | Reference |

|---|---|---|---|---|

| 1 | Diethyloxalate, Sodium methoxide | Ethyl 2-nitrophenylpyruvate | - | chem-soc.si |

| 2 | Hydrogen peroxide | 2-Nitrobenzaldehyde | - | chem-soc.si |

This table illustrates the synthesis of a related nitroaldehyde, demonstrating a potential route to an aldehyde precursor for the target molecule.

Table 3: Example of Carboxylation of a Halogenated Nitroarene Derivative

| Starting Material | Reagents | Final Product | Yield | Reference |

|---|

This table shows a high-yield synthesis of a compound analogous to the target molecule, demonstrating the viability of the carboxylation pathway.

Catalytic Approaches in Synthesis

Catalysis offers a powerful toolkit for the synthesis of complex organic molecules like this compound. By providing alternative reaction pathways with lower activation energies, catalysts can enhance reaction rates, improve yields, and control selectivity, often under milder conditions than stoichiometric reactions. The following sections detail the specific roles of acid, base, and phase-transfer catalysts in synthetic routes leading to this compound and its precursors.

Acid-Catalyzed Reactions

Acid catalysis is pivotal in two key stages of the synthesis: the nitration of the aromatic ring to install the nitro group and the hydrolysis of a nitrile intermediate to form the final carboxylic acid.

One of the fundamental steps in forming the core structure is the electrophilic nitration of a p-substituted toluene derivative. A common method involves the use of a mixed acid system, typically a combination of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring. A patent for the synthesis of a similar compound, 2-methyl-3-nitrophenylacetic acid, details a nitration procedure where 2-methylphenylacetic acid is treated with concentrated nitric acid in the presence of acetic anhydride. google.com This method proceeds at low temperatures (0–10 °C) to control the regioselectivity and minimize side reactions. google.com

Another critical acid-catalyzed transformation is the hydrolysis of a nitrile precursor, such as 2-(4-methyl-2-nitrophenyl)acetonitrile, to yield the desired carboxylic acid. This reaction is typically carried out under strong acidic conditions. A well-documented procedure for the analogous conversion of p-nitrobenzyl cyanide to p-nitrophenylacetic acid involves refluxing with a mixture of concentrated sulfuric acid and water, achieving yields of 92–95%. orgsyn.org This robust method demonstrates the efficacy of strong acid catalysis for the complete hydrolysis of the nitrile functional group to a carboxylic acid, a process that would be directly applicable to the synthesis of the title compound. orgsyn.orggoogle.com

Table 1: Examples of Acid-Catalyzed Reactions in the Synthesis of Nitrophenylacetic Acids and Precursors This table is interactive. Click on the headers to sort.

| Reaction Type | Substrate | Catalyst/Reagent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Nitration | 2-Methylphenylacetic acid | 98% HNO₃ / Acetic anhydride | 0-5 °C, 2-3 h | 2-Methyl-3-nitrophenylacetic acid | google.com |

| Nitration | 4-Substituted halobenzene | Conc. HNO₃ / Conc. H₂SO₄ | < 30 °C | 2-X-5-substituted-nitrobenzene | google.com |

| Nitrile Hydrolysis | p-Nitrobenzyl cyanide | Conc. H₂SO₄ / Water | Reflux, 15 min | p-Nitrophenylacetic acid | orgsyn.org |

| Nitrile Hydrolysis | 2-Nitro-4-substituted benzyl cyanide | Strong acid (e.g., HCl, H₂SO₄) | Aqueous solution | 2-Nitro-4-substituted phenylacetic acid | google.com |

Base-Mediated Transformations

Base-mediated reactions are crucial for constructing the carbon skeleton of this compound, particularly for forming the C-C bond of the acetic acid side chain.

A primary strategy involves the nucleophilic substitution of a leaving group on a precursor molecule. For instance, a 2-halonitrobenzene derivative can react with a nucleophile like the enolate of a malonic ester. A patented method for synthesizing 2-nitro-4-substituted phenylacetic acids describes the reaction of a 2-X-5-substituted-nitrobenzene with excess methyl cyanoacetate or ethyl cyanoacetate under alkaline conditions. google.com The base (e.g., sodium ethoxide or potassium carbonate) deprotonates the active methylene (B1212753) compound, generating a carbanion that attacks the aromatic ring, displacing the halide. Subsequent hydrolysis and decarboxylation yield the phenylacetic acid derivative. google.com

An alternative, though less direct, base-mediated route is the Willgerodt-Kindler reaction. wikipedia.orgorganic-chemistry.org This reaction converts an aryl alkyl ketone into a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid. wikipedia.org For the synthesis of the target compound, a potential precursor would be 4'-methyl-2'-nitroacetophenone. This ketone could be heated with elemental sulfur and a secondary amine, such as morpholine, which acts as the base catalyst. wikipedia.org The reaction proceeds through the formation of an enamine, which undergoes a complex rearrangement to migrate the carbonyl functional group to the terminal position of the alkyl chain, ultimately forming a thioamide. wikipedia.orgorganic-chemistry.org Subsequent hydrolysis of this thioamide would yield this compound.

Table 2: Illustrative Base-Mediated Reactions for Phenylacetic Acid Synthesis This table is interactive. Click on the headers to sort.

| Reaction Name | Precursor Type | Base/Reagent | Key Transformation | Relevance | Reference |

|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | 2-Halonitrobenzene | K₂CO₃, NaOH, etc. | Reaction with a carbanion (e.g., from malonic ester) to form C-C bond. | Direct precursor synthesis. | google.com |

| Willgerodt-Kindler Reaction | Aryl alkyl ketone | Morpholine / Sulfur | Rearrangement of ketone to a terminal thioamide. | Alternative route to the phenylacetic acid structure. | wikipedia.orgorganic-chemistry.org |

| Knoevenagel Condensation | p-Nitrotoluene | Potassium Carbonate | Condensation with an aldehyde. | Demonstrates base-mediated activation of the benzylic position of nitrotoluenes. | researchgate.net |

Phase-Transfer Catalysis in Synthesis

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. crdeepjournal.org This methodology is particularly advantageous for synthesizing nitrophenylacetic acid derivatives, as it often involves a water-soluble inorganic base or nucleophile and a water-insoluble organic substrate. ijche.comresearchgate.net PTC can lead to faster reactions, milder conditions, and higher yields by eliminating the need for expensive and hazardous anhydrous solvents. crdeepjournal.org

In the context of synthesizing this compound, PTC could be employed for the alkylation of a suitable nucleophile. For example, the reaction between 4-methyl-2-nitrobenzyl halide and sodium cyanide to form the nitrile precursor could be significantly accelerated by a phase-transfer catalyst. The catalyst, typically a quaternary ammonium or phosphonium (B103445) salt like tetrabutylammonium (B224687) bromide (TBAB), forms an ion pair with the cyanide anion (CN⁻). crdeepjournal.org This lipophilic ion pair is then transported from the aqueous phase into the organic phase, where it can react with the organic substrate. ijche.com

Research on related systems provides strong evidence for the utility of PTC. For example, the synthesis of ethyl 2-(4-nitrophenoxy)acetate from p-nitrophenol and ethyl 2-bromoacetate was successfully carried out using tetra-n-hexylammonium bromide (THAB) as a solid-liquid phase-transfer catalyst. ijche.com Similarly, the Knoevenagel condensation of p-nitrotoluene with benzaldehyde (B42025) was achieved with high yields using TBAB or 18-crown-6 (B118740) as the phase-transfer catalyst, demonstrating that the benzylic protons of nitrotoluenes can be activated under PTC conditions. researchgate.net These examples underscore the potential of PTC to facilitate key bond-forming steps in the synthesis of this compound.

Table 3: Common Phase-Transfer Catalysts and Their Applications in Related Syntheses This table is interactive. Click on the headers to sort.

| Catalyst | Catalyst Type | Example Application | Reactants | Reference |

|---|---|---|---|---|

| Tetrabutylammonium bromide (TBAB) | Quaternary Ammonium Salt | Knoevenagel Condensation | p-Nitrotoluene, Benzaldehyde | researchgate.net |

| Tetra-n-hexylammonium bromide (THAB) | Quaternary Ammonium Salt | O-Alkylation | p-Nitrophenol, Ethyl 2-bromoacetate | ijche.com |

| 18-Crown-6 | Crown Ether | Knoevenagel Condensation | Phenylacetonitrile, Benzaldehyde | researchgate.net |

| Tetra-n-butylphosphonium bromide | Quaternary Phosphonium Salt | Ether Synthesis | o-Chloronitrobenzene, Potassium phenoxide | crdeepjournal.org |

| Aliquat 336 (Tricaprylylmethylammonium chloride) | Quaternary Ammonium Salt | General Alkylations, Oxidations | Various | researchgate.net |

Advanced Spectroscopic and Structural Elucidation of 2 4 Methyl 2 Nitrophenyl Acetic Acid

Vibrational Spectroscopy Analysis (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides profound insights into the molecular vibrations of a compound, allowing for the identification of functional groups and the probing of intermolecular interactions such as hydrogen bonding.

Characteristic Vibrational Modes and Band Assignments

A complete vibrational analysis of 2-(4-Methyl-2-nitrophenyl)acetic acid would involve the assignment of observed spectral bands to specific molecular motions. Key expected vibrational modes would include:

Carboxylic Acid Group (-COOH):

The O-H stretching vibration, typically appearing as a broad band in the FT-IR spectrum, is expected in the 3300-2500 cm⁻¹ region due to strong hydrogen bonding.

The C=O (carbonyl) stretching vibration is a strong, sharp band anticipated around 1700-1720 cm⁻¹. Its precise position can indicate the nature of dimeric hydrogen bonding.

The C-O stretching and O-H bending modes would be coupled and are expected in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions.

Nitro Group (-NO₂):

The asymmetric stretching vibration of the nitro group is expected to produce a strong band in the FT-IR spectrum, typically between 1560 and 1515 cm⁻¹.

The symmetric stretching vibration would result in a strong band in the region of 1355-1315 cm⁻¹.

Aromatic Ring and Substituents:

Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹.

C=C stretching vibrations within the aromatic ring would appear in the 1600-1450 cm⁻¹ region.

The C-H in-plane and out-of-plane bending vibrations would provide information on the substitution pattern of the benzene (B151609) ring.

Vibrations associated with the methyl (-CH₃) and methylene (B1212753) (-CH₂) groups would also be present.

A data table summarizing these expected vibrational frequencies is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |

| C=O stretch | 1720-1700 | |

| C-O stretch / O-H bend | 1440-1395, 1300-1200 | |

| Nitro Group | Asymmetric stretch | 1560-1515 |

| Symmetric stretch | 1355-1315 | |

| Aromatic Ring | C-H stretch | >3000 |

| C=C stretch | 1600-1450 |

Note: The data in this table is based on typical ranges for the specified functional groups and does not represent experimentally measured values for this compound.

Hydrogen Bonding Interactions from Vibrational Spectra

Carboxylic acids like this compound typically exist as hydrogen-bonded dimers in the solid state. This intermolecular interaction significantly influences the vibrational spectra. The broadness and red-shift of the O-H stretching band are classic indicators of strong hydrogen bonding. Similarly, the position of the C=O stretching band can be affected; its frequency is typically lowered in a hydrogen-bonded dimer compared to a free monomer. The presence of the bulky ortho-nitro group might induce steric effects that could potentially influence the geometry and strength of this hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of this compound would provide detailed information about the electronic environment of the protons.

Aromatic Protons: The three protons on the benzene ring would exhibit distinct chemical shifts due to the electronic effects of the nitro, methyl, and acetic acid groups. The proton situated between the nitro and acetic acid groups would likely be the most downfield-shifted due to the strong electron-withdrawing nature of the nitro group. Spin-spin coupling between adjacent aromatic protons would result in specific splitting patterns (e.g., doublets, triplets, or more complex multiplets) that would allow for their unambiguous assignment.

Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the aromatic ring and the carboxylic acid would appear as a singlet.

Methyl Protons (-CH₃): The three protons of the methyl group would also appear as a singlet, typically in the upfield region of the spectrum.

Carboxylic Acid Proton (-COOH): This proton is acidic and its signal is often broad and can appear over a wide chemical shift range, depending on the solvent and concentration.

A hypothetical ¹H NMR data table is provided below.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| -COOH | 10-12 | broad singlet |

| Aromatic-H | 7.0-8.2 | m |

| -CH₂- | ~3.8 | s |

| -CH₃ | ~2.4 | s |

Note: The data in this table is an estimation based on general principles of NMR spectroscopy and related structures. It does not represent experimentally measured values for this compound.

Carbon-13 NMR (¹³C NMR) Characterization

The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule and their chemical environments.

Carbonyl Carbon (-C=O): This carbon is typically observed far downfield, in the range of 170-180 ppm.

Aromatic Carbons: The six aromatic carbons would have distinct chemical shifts. The carbons attached to the nitro group and the acetic acid group would be significantly deshielded (shifted downfield), while the carbon attached to the methyl group would be shielded (shifted upfield).

Methylene Carbon (-CH₂-): The methylene carbon would be found in the midfield region.

Methyl Carbon (-CH₃): The methyl carbon would appear at a relatively upfield chemical shift.

A table of expected ¹³C NMR chemical shifts is shown below.

| Carbon | Expected Chemical Shift (ppm) |

| -C=O | 170-180 |

| Aromatic C-NO₂ | ~148 |

| Aromatic C-CH₂ | ~135 |

| Aromatic C-CH₃ | ~140 |

| Other Aromatic C | 120-135 |

| -CH₂- | ~40 |

| -CH₃ | ~20 |

Note: The data in this table is an estimation based on general principles of NMR spectroscopy and related structures. It does not represent experimentally measured values for this compound.

Two-Dimensional NMR Techniques for Structural Confirmation

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques would be invaluable for the definitive structural confirmation of this compound.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the connectivity between coupled protons, for instance, confirming the coupling relationships between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the signals for the methylene and methyl groups, as well as the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would show correlations between protons and carbons that are two or three bonds away. This would be crucial for assigning the quaternary (non-protonated) carbons in the aromatic ring by observing their correlations with nearby protons.

Without experimental data, a detailed discussion of specific 2D correlations is not possible.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical tool for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through controlled fragmentation.

Accurate Mass Determination and Fragmentation Patterns

For this compound, HRMS provides the ability to measure the mass of its ions with very low error, confirming its elemental formula, C₉H₉NO₄. The exact mass of the neutral molecule is 195.0532 Da. In HRMS analysis, the compound is typically observed as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺ in positive ion mode.

While a published experimental spectrum for this specific compound is not available, its fragmentation pattern can be predicted based on established principles for aromatic carboxylic acids and nitro compounds. miamioh.edulibretexts.orgnih.gov The structure contains several features that dictate its fragmentation: the carboxylic acid group, the nitro group, the aromatic ring, and the benzylic C-C bond.

Predicted Fragmentation Pathways:

Loss of Water (-18 Da): A common fragmentation for carboxylic acids, though often weak.

Loss of the Carboxyl Radical (-45 Da): Cleavage of the bond between the methylene group and the carboxyl group to lose •COOH, resulting in a benzylic cation.

Decarboxylation (-44 Da): Loss of CO₂ from the parent ion.

Loss of the Nitro Group (-46 Da): Cleavage of the C-N bond to lose •NO₂.

Benzylic Cleavage: The primary cleavage is expected to be the loss of the carboxyl group (•COOH) to form the stable 2-nitro-4-methylbenzyl cation.

These predicted fragmentation patterns provide a theoretical framework for identifying the molecule and its structural motifs in an experimental setting.

Table 2: Predicted HRMS Fragmentation Data for C₉H₉NO₄

| Predicted Fragment Ion (m/z) | Lost Neutral Fragment | Formula of Fragment | Predicted Origin |

|---|---|---|---|

| 196.0604 | - | [C₉H₁₀NO₄]⁺ | Protonated Molecule [M+H]⁺ |

| 178.0499 | H₂O | [C₉H₈NO₃]⁺ | Loss of water from [M+H]⁺ |

| 151.0597 | •COOH | [C₈H₈NO₂]⁺ | Loss of carboxyl radical from M⁺• |

X-ray Crystallography and Solid-State Structural Studies

X-ray crystallography provides definitive information on the three-dimensional arrangement of molecules in a solid crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

As of this writing, a solved crystal structure for this compound has not been deposited in public crystallographic databases. However, the solid-state structure can be reliably predicted based on the known behavior of carboxylic acids and substituted nitrobenzene (B124822) derivatives. cetjournal.it

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound is expected to be dominated by strong intermolecular hydrogen bonds formed by the carboxylic acid functional groups. It is highly probable that the molecules form centrosymmetric dimers, where the carboxylic acid groups of two molecules are linked by a pair of O-H···O hydrogen bonds. This R²₂(8) ring motif is a classic and highly stable arrangement for carboxylic acids in the solid state.

π-π Stacking: The planar phenyl rings are likely to engage in π-π stacking interactions, contributing to the stability of the crystal lattice.

Dipole-Dipole Interactions: The highly polar nitro group (–NO₂) will induce significant dipole-dipole interactions between adjacent molecules.

C-H···O Interactions: Weak hydrogen bonds between aromatic or methyl C-H groups and the oxygen atoms of the nitro or carboxyl groups are also expected to play a role in the three-dimensional packing.

Conformational Analysis in the Solid State

The conformation of the molecule in the solid state is defined by the torsion angles between the substituent groups.

Carboxylic Acid Group: The plane of the carboxylic acid group (-COOH) is expected to be twisted relative to the plane of the phenyl ring. Studies of similar phenylacetic acid derivatives show this dihedral angle can vary significantly but is rarely coplanar due to steric hindrance.

Nitro Group: The ortho nitro group (–NO₂) is likely to be twisted out of the plane of the phenyl ring due to steric hindrance from the adjacent acetic acid side chain. This twisting relieves steric strain but slightly reduces the electronic conjugation with the aromatic system.

Methyl Group: The methyl group is a relatively small substituent and is not expected to cause significant conformational distortion.

The precise angles would be determined by the balance of intramolecular steric effects and the optimization of intermolecular packing forces within the crystal lattice.

Table 3: Predicted Solid-State Structural Features

| Structural Feature | Predicted Characteristic | Basis of Prediction |

|---|---|---|

| Primary Supramolecular Unit | Centrosymmetric hydrogen-bonded dimer | Common motif for carboxylic acids |

| Key Intermolecular Interactions | O-H···O hydrogen bonds, π-π stacking, dipole-dipole forces | Functional groups present (carboxyl, phenyl, nitro) |

| Carboxyl Group Conformation | Non-coplanar with the phenyl ring | Steric hindrance relief |

| Nitro Group Conformation | Twisted relative to the phenyl ring plane | Steric hindrance with adjacent side chain |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular structure and electronic properties of chemical compounds. These computational methods provide insights that are often complementary to experimental data, and in some cases, can predict properties for which experimental data is unavailable.

Density Functional Theory (DFT) Studies on Molecular Geometry

The optimization of the molecular geometry of 2-(4-Methyl-2-nitrophenyl)acetic acid is a fundamental step in computational analysis. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), a stable conformation in the gas phase can be determined. This process involves finding the minimum energy structure by calculating the forces on each atom and adjusting their positions until these forces are negligible.

Interactive Table: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-C (ring) | ~1.39 Å |

| C-N (nitro) | ~1.47 Å | |

| C-C (acetic) | ~1.51 Å | |

| C=O (carboxyl) | ~1.21 Å | |

| C-O (carboxyl) | ~1.36 Å | |

| Bond Angle | C-C-N (ring-nitro) | ~120° |

| C-C-C (ring-acetic) | ~120° | |

| O-N-O (nitro) | ~124° | |

| C-C=O (acetic) | ~125° | |

| Dihedral Angle | C-C-N-O | ~0° or ~180° |

| C-C-C-C (ring-acetic) | Varies |

Note: The values presented are hypothetical and would need to be populated with data from specific DFT calculations.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is instrumental in understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.

The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity. For this compound, the distribution of the HOMO and LUMO orbitals would likely show the HOMO localized on the methyl-substituted phenyl ring, while the LUMO would be concentrated on the electron-withdrawing nitro group. This distribution dictates the sites of electrophilic and nucleophilic attack.

Interactive Table: Predicted FMO Properties of this compound

| Property | Predicted Value |

| HOMO Energy | (Value in eV) |

| LUMO Energy | (Value in eV) |

| HOMO-LUMO Energy Gap | (Value in eV) |

Note: The values are placeholders and require actual computational data.

Spectroscopic Property Prediction and Correlation

Computational methods are widely used to predict various spectroscopic properties, which can then be correlated with experimental data for validation.

Theoretical Vibrational Spectra Prediction

Theoretical vibrational spectra (infrared and Raman) can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations, performed at the optimized geometry, yield the harmonic vibrational frequencies. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method.

The predicted spectrum for this compound would show characteristic vibrational modes, such as the symmetric and asymmetric stretching of the nitro group, the carbonyl stretch of the carboxylic acid, and various C-H and C-C stretching and bending modes of the aromatic ring and the methyl group. Comparing the theoretical spectrum with an experimental one can aid in the assignment of the observed vibrational bands.

UV-Vis Absorption Spectra Calculation and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic absorption spectra (UV-Vis) of molecules. This approach provides information about the vertical excitation energies and oscillator strengths of electronic transitions.

For this compound, the calculated UV-Vis spectrum would likely exhibit absorptions corresponding to π → π* transitions within the phenyl ring and n → π* transitions involving the nitro and carboxyl groups. The solvent environment can significantly influence the absorption wavelengths, and this can be modeled using methods like the Polarizable Continuum Model (PCM).

Interactive Table: Predicted UV-Vis Absorption Data for this compound

| Transition | Wavelength (λ_max) (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | (Value) | (Value) | (e.g., HOMO → LUMO) |

| S0 → S2 | (Value) | (Value) | (e.g., HOMO-1 → LUMO) |

Note: This table requires specific data from TD-DFT calculations.

NMR Chemical Shift Prediction and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations of NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculations provide theoretical chemical shifts for ¹H and ¹³C nuclei.

The predicted chemical shifts for this compound would be influenced by the electronic environment of each nucleus. For instance, the protons on the aromatic ring would show distinct shifts due to the electron-withdrawing nitro group and the electron-donating methyl group. The chemical shifts of the methylene (B1212753) protons and the acidic proton would also be characteristic. Comparing these predicted values with experimental NMR data is a crucial step in validating the computed structure.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) |

| ¹H (Methyl) | |

| ¹H (Aromatic) | |

| ¹H (Methylene) | |

| ¹H (Carboxyl) | |

| ¹³C (Methyl) | |

| ¹³C (Aromatic) | |

| ¹³C (Methylene) | |

| ¹³C (Carbonyl) |

Note: The cells are to be filled with data from GIAO-NMR calculations.

Reaction Mechanism Modeling

Computational chemistry offers powerful tools to investigate the intricate details of chemical reactions, providing insights into reaction pathways, transition states, and the energies associated with these processes.

The reaction mechanisms involving this compound can be computationally modeled to understand its reactivity. Key reactions would likely involve the carboxylic acid and nitro functional groups. For instance, the esterification of the carboxylic acid or the reduction of the nitro group are common transformations for this class of compounds.

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of a reaction. researchgate.net These calculations can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state defines the activation energy or energy barrier, which is a key determinant of the reaction rate.

For a reaction such as the reduction of the nitro group to an amino group, computational models can elucidate the multi-step pathway, which may involve nitroso and hydroxylamine (B1172632) intermediates. Similarly, for reactions involving the carboxylic acid, such as amide bond formation, DFT can model the formation of tetrahedral intermediates and the associated energy barriers. A computational study on the synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin, for example, successfully calculated the energy barriers for Michael addition and subsequent cyclization steps, demonstrating the power of these methods.

A hypothetical reaction pathway for the reduction of the nitro group in this compound is presented in the table below, with illustrative energy barriers that would be typical for such a process.

Table 1: Illustrative Calculated Energy Barriers for a Hypothetical Reaction Pathway of this compound

| Reaction Step | Description | Hypothetical Energy Barrier (kcal/mol) |

|---|---|---|

| Nitro Reduction (Step 1) | Formation of the nitroso intermediate | 25-35 |

| Nitro Reduction (Step 2) | Formation of the hydroxylamine intermediate | 15-25 |

| Nitro Reduction (Step 3) | Formation of the final amine product | 10-20 |

| Esterification | Acid-catalyzed reaction with methanol (B129727) | 15-25 |

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Computational models can account for these solvation effects in two primary ways: through explicit or implicit solvation models.

Explicit solvation models involve including a number of solvent molecules in the computational simulation, providing a detailed picture of solute-solvent interactions. However, this approach is computationally expensive. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with a defined dielectric constant. acs.orgresearchgate.net These models are computationally more efficient and can provide accurate predictions of how a solvent will influence reaction thermodynamics and kinetics.

Molecular Dynamics and Conformational Analysis

The three-dimensional structure and flexibility of a molecule are critical to its properties and reactivity. Molecular dynamics simulations and conformational analysis provide insights into these aspects.

This compound possesses several rotatable bonds, leading to a variety of possible conformations. The most significant of these are the rotation around the bond connecting the phenyl ring to the acetic acid moiety and the rotation of the carboxylic acid group itself. The relative orientation of the nitro and methyl groups to the acetic acid side chain will define the conformational landscape.

Molecular dynamics (MD) simulations can be employed to explore this landscape by simulating the movement of the atoms over time. nih.gov These simulations can reveal the most stable, low-energy conformations and the energy barriers to rotation between them. Systematic conformational searches, where the potential energy is calculated for a series of rotational angles (dihedral angles), can also map out the conformational space.

For the related compound, 2-(4-nitrophenyl)acetic acid, a crystallographic study of a monoclinic polymorph revealed a dihedral angle of 86.9° between the plane of the carboxylic acid group and the aromatic ring. This near-perpendicular arrangement is likely a consequence of minimizing steric hindrance. A similar conformational preference would be expected for this compound, although the presence of the additional methyl group ortho to the acetic acid side chain would likely introduce further steric constraints and potentially alter the preferred dihedral angles.

Table 2: Predicted Stable Conformers and Dihedral Angles for this compound (Illustrative)

| Conformer | Dihedral Angle (Ring-CH₂) (°C) | Dihedral Angle (CH₂-COOH) (°C) | Relative Energy (kcal/mol) |

|---|---|---|---|

| A | ~90 | ~0 (syn-periplanar) | 0.0 (Global Minimum) |

| B | ~90 | ~180 (anti-periplanar) | 1.5 - 2.5 |

| C | ~0 | ~0 (syn-periplanar) | > 5.0 (Sterically hindered) |

The functional groups present in this compound—the carboxylic acid, the nitro group, and the aromatic ring—dictate the types of intermolecular interactions it can form. These interactions are crucial in determining its physical properties, such as melting point and solubility, as well as its behavior in biological systems.

The carboxylic acid group is a strong hydrogen bond donor and acceptor, and it is well-established that carboxylic acids often form dimeric structures in the solid state and in non-polar solvents through pairs of hydrogen bonds. libretexts.org The nitro group, with its electronegative oxygen atoms, can also act as a hydrogen bond acceptor and participate in dipole-dipole interactions. The aromatic ring can engage in π-π stacking interactions with other aromatic rings.

Computational studies, particularly molecular dynamics simulations, can be used to study these interactions in detail. nih.gov For example, simulations can model the formation and stability of hydrogen-bonded dimers or larger aggregates in different solvent environments. Analysis of a polymorph of the related 2-(4-nitrophenyl)acetic acid has shown that in addition to the classic carboxylic acid dimers, neighboring dimers can interact through nitro-nitro dipole-dipole contacts. It is highly probable that this compound would exhibit similar patterns of intermolecular interactions.

Derivatization and Analogues of 2 4 Methyl 2 Nitrophenyl Acetic Acid

Synthesis of Esters and Amides

The carboxylic acid group of 2-(4-Methyl-2-nitrophenyl)acetic acid is a prime site for derivatization, readily undergoing esterification and amidation reactions to yield a variety of functionalized analogues.

Standard esterification protocols, such as the Fischer-Speier esterification involving reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid, can be employed to produce the corresponding esters. For instance, reaction with methanol (B129727) or ethanol (B145695) would yield methyl 2-(4-methyl-2-nitrophenyl)acetate and ethyl 2-(4-methyl-2-nitrophenyl)acetate, respectively. The general reaction scheme is as follows:

Table 1: Examples of Ester Synthesis from this compound

| Alcohol (R-OH) | Ester Product |

| Methanol | Methyl 2-(4-methyl-2-nitrophenyl)acetate |

| Ethanol | Ethyl 2-(4-methyl-2-nitrophenyl)acetate |

| Propanol | Propyl 2-(4-methyl-2-nitrophenyl)acetate |

Similarly, amides can be synthesized through the reaction of this compound with a primary or secondary amine. This transformation is typically facilitated by the initial conversion of the carboxylic acid to a more reactive species, such as an acyl chloride. Treatment of this compound with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride yields 2-(4-Methyl-2-nitrophenyl)acetyl chloride. This highly reactive intermediate can then be readily coupled with a wide range of amines to form the corresponding amides.

Table 2: Examples of Amide Synthesis from 2-(4-Methyl-2-nitrophenyl)acetyl Chloride

| Amine (R¹R²NH) | Amide Product |

| Ammonia (NH₃) | 2-(4-Methyl-2-nitrophenyl)acetamide |

| Methylamine (CH₃NH₂) | N-Methyl-2-(4-methyl-2-nitrophenyl)acetamide |

| Diethylamine ((CH₃CH₂)₂NH) | N,N-Diethyl-2-(4-methyl-2-nitrophenyl)acetamide |

Introduction of Diverse Substituents on the Aromatic Ring

The aromatic ring of this compound is amenable to further substitution, allowing for the synthesis of a wide array of analogues with modified electronic and steric properties.

Halogenated Derivatives

Halogenation of the aromatic ring can be achieved through electrophilic aromatic substitution reactions. The directing effects of the existing substituents (the activating methyl group and the deactivating nitro and acetic acid groups) will influence the position of the incoming halogen. For instance, bromination using bromine in the presence of a Lewis acid catalyst would be expected to introduce a bromine atom onto the ring, with the regioselectivity being a subject of the specific reaction conditions.

Methoxy (B1213986) and Other Alkoxy Analogs

The synthesis of methoxy and other alkoxy analogues can be approached through nucleophilic aromatic substitution on a suitably functionalized precursor. For example, if a halogenated derivative of this compound is prepared, subsequent reaction with sodium methoxide or another alkoxide could displace the halide to introduce the desired alkoxy group.

Functional Group Interconversions

The nitro group on the aromatic ring is a key functional handle for further transformations. Reduction of the nitro group to an amine is a common and powerful transformation. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metals in acidic media (e.g., Fe/HCl or SnCl₂). The resulting 2-(2-amino-4-methylphenyl)acetic acid is a valuable intermediate for the synthesis of other derivatives, including the formation of diazonium salts which can then be subjected to Sandmeyer or related reactions to introduce a variety of substituents.

Heterocyclic Ring Formation Utilizing the Compound as a Precursor

The structural features of this compound and its derivatives make them valuable precursors for the synthesis of heterocyclic compounds.

Indole (B1671886) Derivative Synthesis

A particularly important application of nitrotoluene derivatives is in the synthesis of indoles. The Leimgruber-Batcho indole synthesis is a powerful method that utilizes o-nitrotoluenes as starting materials. clockss.org While direct application to this compound itself is not explicitly detailed in readily available literature, the core principle can be extrapolated.

The synthesis typically involves the condensation of the o-nitrotoluene derivative with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine. Subsequent reductive cyclization of the enamine intermediate, often using reagents like hydrogen with a palladium catalyst or iron in acetic acid, leads to the formation of the indole ring.

In the context of this compound, the carboxylic acid group would likely need to be protected or transformed prior to the indole synthesis sequence. For example, the corresponding ester or amide could serve as the substrate. The general strategy would involve the following steps:

Protection/Derivatization of the Carboxylic Acid: Conversion of the carboxylic acid to an ester (e.g., methyl ester) or an amide.

Enamine Formation: Reaction of the methyl group with DMF-DMA to form the enamine.

Reductive Cyclization: Reduction of the nitro group and subsequent cyclization to form the indole ring.

This pathway would lead to the synthesis of indole-7-acetic acid derivatives, which are of interest in medicinal chemistry. The reduction of the nitro group to an amine is a key step, which then allows for the intramolecular cyclization to form the pyrrole ring of the indole nucleus.

Table 3: Potential Indole Synthesis Precursors from this compound

| Precursor | Potential Indole Product |

| Methyl 2-(4-methyl-2-nitrophenyl)acetate | Methyl (6-methylindol-7-yl)acetate |

| 2-(4-Methyl-2-nitrophenyl)acetamide | 2-(6-Methylindol-7-yl)acetamide |

Other Nitrogen-Containing Heterocycles

The strategic positioning of a nitro group ortho to an acetic acid substituent makes this compound a versatile precursor for the synthesis of a variety of bicyclic nitrogen-containing heterocycles. The key transformation is typically a reductive cyclization, where the nitro group is converted to a more reactive species (such as an amino or hydroxylamino group) that subsequently undergoes an intramolecular reaction with the acetic acid side chain or its derivative.

Lactams and Hydroxamic Acids: The outcome of the reductive cyclization of 2-nitrophenylacetic acid and its analogues is highly dependent on the choice of reducing agent and reaction conditions. wikipedia.org

Complete Reduction: Strong reducing agents lead to the complete reduction of the nitro group to an amine. The resulting 2-aminophenylacetic acid intermediate readily undergoes spontaneous intramolecular cyclization to form a seven-membered lactam (a benzodiazepinone derivative). wikipedia.org

Partial Reduction: The use of weaker or more controlled reducing agents can achieve partial reduction of the nitro group to a hydroxylamine (B1172632). This intermediate can then cyclize to form the corresponding cyclic hydroxamic acid. wikipedia.orgnih.gov These methods are advantageous as they often proceed under mild conditions, which helps to preserve other sensitive functional groups. nih.gov For instance, visible light photoredox catalysis has been successfully employed for the selective four-electron reduction of nitroarenes to hydroxylamines, which then cyclize to form hydroxamic acids. nih.gov

Oxindoles (2-Indolinones): An alternative cyclization pathway involves the reduction of 2-nitrophenylacetic acids to yield oxindoles. This reaction, promoted by reagents like samarium diiodide (SmI₂), proceeds through the reduction of the nitro group and subsequent N-O bond cleavage, followed by a direct condensation with the adjacent carboxyl group. This method provides a novel route to synthesize oxindole derivatives under mild and neutral conditions. researchgate.net

Pyrrolo[1,2-a]quinolines: Derivatives of this compound can also serve as starting materials for more complex heterocyclic systems like pyrrolo[1,2-a]quinolines. The synthesis begins with the catalytic hydrogenation of the substituted 2-nitrophenylacetic acid (using a catalyst such as Pd/C with a hydrogen source like ammonium (B1175870) formate) to produce the corresponding 2-aminophenylacetic acid derivative. sphinxsai.com This intermediate can then be reacted with reagents like 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst to construct the pyrrole ring fused to the quinoline system. sphinxsai.comresearchgate.net

1,3,4-Thiadiazoles: The synthesis of 1,3,4-thiadiazoles requires a preliminary modification of the acetic acid side chain. First, this compound is converted to its corresponding acid hydrazide. This is typically achieved by esterification followed by treatment with hydrazine hydrate. asianpubs.org The resulting 2-(4-Methyl-2-nitrophenyl)acetylhydrazide can then be cyclized with a suitable one-carbon synthon. For example, reaction with benzoyl chloride and hydrogen sulfide gas in a pyridine medium leads to the formation of a 2,5-disubstituted-1,3,4-thiadiazole derivative. asianpubs.org

| Starting Material Class | Key Transformation | Resulting Heterocycle |

|---|---|---|

| 2-Nitrophenylacetic Acid | Complete Reductive Cyclization | Lactam (Benzodiazepinone) |

| 2-Nitrophenylacetic Acid | Partial Reductive Cyclization | Hydroxamic Acid |

| 2-Nitrophenylacetic Acid | SmI₂-Promoted Reduction/Condensation | Oxindole |

| 2-Nitrophenylacetic Acid | Reduction followed by Clauson-Kaas reaction | Pyrrolo[1,2-a]quinoline |

| 2-Nitrophenylacetylhydrazide | Cyclization with Carbon Disulfide/Alkali | 1,3,4-Thiadiazole |

Structure-Reactivity Relationships in Derivatives

The efficiency and outcome of the derivatization of this compound into various heterocyclic systems are significantly influenced by the electronic and steric properties of other substituents on the aromatic ring. These relationships are crucial for optimizing reaction conditions and predicting the behavior of different analogues.

The core of these transformations is the reduction of the nitro group, a step that is highly sensitive to the electronic environment of the aryl ring. The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density at the nitro group, thereby affecting its reduction potential and the rate of subsequent reactions.

A systematic study on the fragmentation of hydroxylaminobenzyl carbamates, which are formed upon reduction of the corresponding nitrobenzyl carbamates, provides valuable insight into these electronic effects. researchgate.net In this analogous system, it was observed that electron-donating substituents on the benzyl (B1604629) ring accelerated the rate of fragmentation. The data demonstrated a quantitative relationship between the reaction rate and the substituent's electronic properties, as described by the Hammett equation (log(Mt₁/₂) = 0.57σ + 1.30). researchgate.net This acceleration is attributed to the stabilization of the positive charge that develops on the benzylic carbon during the proposed fragmentation mechanism. researchgate.net Although this study was not performed directly on this compound derivatives, the principle that EDGs can facilitate reactions involving the reduced nitro group is applicable. The 4-methyl group on the title compound itself is an electron-donating group, which would be expected to influence the rate of reductive cyclization compared to the unsubstituted 2-nitrophenylacetic acid.

In addition to electronic effects, steric factors can also play a significant role. Bulky substituents near the reacting centers (the nitro and acetic acid groups) can hinder the necessary conformational changes for cyclization, potentially slowing down the reaction or favoring alternative pathways. For instance, in the synthesis of oxindoles via reductive cyclization, both electronic and steric effects of substituents were noted to be important factors influencing the reaction's success. researchgate.net

| Substituent Property | Effect on Nitro Group Reduction/Cyclization | Rationale | Reference System |

|---|---|---|---|

| Electron-Donating Group (e.g., -CH₃, -OCH₃) | Generally accelerates reactions involving cleavage of N-O bond post-reduction. | Stabilizes developing positive charge on the benzylic carbon in intermediates. | Nitrobenzyl Carbamate Fragmentation researchgate.net |

| Electron-Withdrawing Group (e.g., -Cl, -CF₃) | May slow down reactions where positive charge develops at the benzylic position. Increases reduction potential of the nitro group. | Destabilizes positive charge on the benzylic carbon. Makes the nitro group more electron-deficient. | General Electronic Principles |

| Steric Hindrance (Bulky Groups) | Can decrease the rate of intramolecular cyclization. | Hinders the approach of the reacting functional groups to the required transition state geometry. | Oxindole Synthesis researchgate.net |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Multi-Step Organic Synthesis

2-(4-Methyl-2-nitrophenyl)acetic acid serves as a valuable intermediate in the synthesis of more complex organic molecules, leveraging the reactivity of its functional groups to build intricate molecular frameworks.

The presence of both a nitro group and a carboxylic acid on the same aromatic scaffold allows for sequential and selective transformations, making this compound a useful starting material for the synthesis of heterocyclic compounds. The reduction of the nitro group to an amine is a key step, which can then be followed by intramolecular cyclization with the acetic acid side chain or its derivatives to form various heterocyclic systems. For instance, the complete reduction of related 2-nitrophenylacetic acids leads to anilines that can readily cyclize to form lactams. wikipedia.org Partial reduction can yield hydroxylamic acids, which are also precursors to biologically active molecules. wikipedia.org

This reactivity pattern is crucial in the total synthesis of complex natural products and pharmaceuticals. For example, derivatives of 2-nitrophenylacetic acid have been utilized as precursors in the synthesis of (−)-phaitanthrin D, a molecule with clinical utility. wikipedia.org The general strategy involves the reduction of the nitro group to an amine, which then participates in amide bond formation and subsequent cyclization reactions to construct the target heterocyclic core. wikipedia.org While specific examples for this compound are not extensively documented in publicly available literature, its structural similarity to other 2-nitrophenylacetic acids strongly suggests its potential as an intermediate in the synthesis of a variety of substituted heterocycles, such as quinolines and their derivatives, which are known to exhibit a range of biological activities including enzyme inhibition. wikipedia.org

A general synthetic pathway for the production of 2-nitro-4-substituted phenylacetic acids has been developed, highlighting their importance as chemical intermediates. google.com These methods often involve the nitration of a substituted toluene (B28343), followed by side-chain manipulation to introduce the acetic acid moiety. google.com

Table 1: Potential Heterocyclic Scaffolds from this compound

| Starting Material | Key Transformation | Potential Heterocyclic Product |

|---|---|---|

| This compound | Reduction of nitro group, intramolecular amidation | Substituted Lactam |

| This compound | Partial reduction of nitro group | Substituted Hydroxamic Acid |

| This compound derivative | Reduction of nitro group, intermolecular condensation, cyclization | Substituted Quindoline (B1213401) derivative |

The carboxylic acid moiety in this compound allows for the formation of diastereomeric salts with chiral amines, a classical method for optical resolution. tcichemicals.com This process enables the separation of a racemic mixture of the acid into its individual enantiomers. The resolved chiral acid can then be used as a building block in asymmetric synthesis, where the introduction of a stereocenter is crucial for the biological activity of the final product.

Furthermore, the development of enzymatic resolutions offers a green and highly selective alternative for obtaining enantiomerically pure phenylacetic acid derivatives. For instance, lipases have been employed for the enantioselective hydrolysis of phenylglutaronitrile esters, including nitrophenyl derivatives, to yield chiral acids. google.com While direct enzymatic resolution of this compound is not explicitly reported, the existing methodologies for similar structures indicate a strong potential for such stereoselective transformations. google.commdpi.com The kinetic resolution of 2-arylpiperidines using chiral bases is another advanced technique that underscores the importance of creating enantioenriched building blocks for complex molecule synthesis. whiterose.ac.uk

Table 2: Methods for Stereoselective Transformation of Phenylacetic Acid Derivatives

| Method | Description | Potential Application to this compound |

|---|---|---|

| Diastereomeric Salt Formation | Reaction of the racemic acid with a chiral base to form diastereomeric salts, which are then separated by crystallization. tcichemicals.com | Separation of (R)- and (S)-2-(4-Methyl-2-nitrophenyl)acetic acid. |

| Enzymatic Kinetic Resolution | Use of an enzyme, such as a lipase, to selectively react with one enantiomer of the acid or its ester derivative. google.com | Enantioselective synthesis of one enantiomer of the acid or its ester. |

| Asymmetric Synthesis | Using a chiral auxiliary or catalyst to guide the formation of a specific stereoisomer during the synthesis of the molecule itself. tcichemicals.com | Direct synthesis of an enantiomerically enriched form of the acid. |

Building Block for Functional Organic Materials

The aromatic nature and the presence of reactive functional groups in this compound make it a candidate for the synthesis of functional organic materials with applications in various fields of materials science.

Aromatic nitro compounds are common precursors to aromatic amines through reduction. The resulting 2-amino-4-methylphenylacetic acid, derived from the title compound, contains a primary amino group that can be diazotized and coupled with various aromatic compounds to form azo dyes. unb.canih.govrsc.org Azo dyes are a large and important class of colored compounds used extensively in the textile and printing industries. unb.cayoutube.com The color of the resulting dye can be tuned by the choice of the coupling partner. The general synthesis involves the reaction of the aromatic amine with a source of nitrous acid to form a diazonium salt, which then undergoes an electrophilic substitution reaction with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative. unb.canih.gov

The carboxylic acid group of this compound can be used to incorporate this molecule into polymer chains through esterification or amidation reactions, leading to the formation of polyesters or polyamides. Furthermore, the functional groups can be modified to introduce polymerizable moieties. For example, the carboxylic acid could be converted to an alcohol, which could then be esterified with a monomer like acryloyl chloride to produce a vinyl monomer. This monomer could then be polymerized to create a polymer with pendant 4-methyl-2-nitrophenyl groups. Such functional polymers could have interesting properties derived from the nitroaromatic moiety. Modern polymer chemistry techniques, such as click chemistry, offer versatile methods for the post-polymerization functionalization of polymer backbones, which could be another route for integrating derivatives of this compound into polymeric structures. nih.gov

Organic molecules with electron-donating and electron-accepting groups connected by a π-conjugated system can exhibit significant nonlinear optical (NLO) properties. nih.govnih.gov The this compound structure contains a nitro group, which is a strong electron-withdrawing group, and a methyl group, which is a weak electron-donating group, attached to a phenyl ring. This push-pull system, although modest, suggests that derivatives of this molecule could be engineered to have enhanced NLO properties. For instance, modification of the molecule to increase the conjugation length and incorporate stronger donor groups could lead to materials with high second-order hyperpolarizability (β), a key parameter for NLO applications such as optical switching and frequency doubling. nih.govnih.govresearchgate.net The presence of the nitro group is a common feature in many organic NLO chromophores. nih.govresearchgate.net

General Synthetic Reagent and Protecting Group Chemistry

The chemical compound this compound possesses a unique combination of functional groups that suggest its potential utility in advanced organic synthesis. The presence of a carboxylic acid, an activated benzylic methylene (B1212753) group, and an ortho-nitro group on the phenyl ring opens avenues for various chemical transformations. While specific documented applications as a general synthetic reagent are not extensively reported in mainstream chemical literature, its structural motifs are found in precursors for more complex molecules, particularly in the synthesis of heterocyclic compounds. patsnap.com The reactivity of each functional group can be exploited in a variety of synthetic strategies. For instance, the carboxylic acid can be converted to esters, amides, or acid halides, and can also participate in decarboxylation reactions under certain conditions. stackexchange.commasterorganicchemistry.comorganic-chemistry.org The nitro group, being a strong electron-withdrawing group, activates the benzylic protons, making them susceptible to deprotonation and subsequent reactions. Furthermore, the nitro group itself can be reduced to an amino group, which can then be used to construct nitrogen-containing heterocycles. wikipedia.org

Use as a Protecting Group for Alcohols

The application of this compound as a protecting group for alcohols is not explicitly detailed in scientific literature. However, the closely related compound, 2-nitrophenylacetic acid, is known to be used for this purpose. wikipedia.org This suggests a strong potential for this compound to function as a photolabile protecting group (PPG) for alcohols. wikipedia.orgresearchgate.net Photolabile protecting groups are moieties that can be removed from a substrate by the action of light, offering a mild and selective deprotection method that avoids the use of harsh chemical reagents. wikipedia.org

The general strategy involves the esterification of an alcohol with this compound to form a 2-(4-methyl-2-nitrophenyl)acetate ester. This reaction can be achieved through standard esterification protocols, such as using the corresponding acid chloride or via a Mitsunobu reaction. wikipedia.org The key to its function as a PPG lies in the ortho-nitrobenzyl moiety. Upon irradiation with UV light, typically in the range of 200-320 nm, the nitro group is believed to undergo an intramolecular hydrogen abstraction from the benzylic carbon, initiating a rearrangement that ultimately leads to the cleavage of the ester bond and release of the free alcohol. wikipedia.orgresearchgate.netnih.gov The byproducts of this photolytic cleavage are typically a nitroso-aldehyde or ketone derivative. wikipedia.org

The presence of the methyl group at the 4-position of the phenyl ring in this compound, as compared to the unsubstituted 2-nitrophenylacetic acid, may subtly influence the photophysical properties of the protecting group, such as its absorption wavelength and quantum yield of cleavage. instras.com

Table 1: General Reaction for the Protection of an Alcohol with this compound

| Reactants | Reagents and Conditions | Product |

| R-OH (Alcohol) + this compound | DCC, DMAP, CH₂Cl₂, rt | R-O-C(=O)CH₂-(C₆H₃(CH₃)(NO₂)) |

This table represents a generalized reaction scheme. DCC (Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine) are common reagents for esterification. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) at room temperature (rt).

Table 2: General Reaction for the Photochemical Deprotection of a Protected Alcohol

| Reactant | Reagents and Conditions | Products |

| R-O-C(=O)CH₂-(C₆H₃(CH₃)(NO₂)) | hν (UV light) | R-OH (Alcohol) + 2-Nitroso-4-methylacetophenone |

This table illustrates the general photochemical cleavage of the protecting group. The protected alcohol is irradiated with UV light (hν) to yield the deprotected alcohol and a byproduct.

Reagent in Cross-Coupling Reactions

There is no direct evidence in the reviewed literature of this compound being used as a primary reagent in cross-coupling reactions. Typically, cross-coupling reactions, such as the Suzuki-Miyaura coupling, involve the reaction of an organoboron compound with an organohalide, catalyzed by a transition metal complex, most commonly palladium or nickel. nih.gov

However, this compound could serve as a precursor to a substrate for cross-coupling reactions. For example, the carboxylic acid functional group could be a handle for a decarboxylative cross-coupling reaction, although this is a more advanced and less common application. A more plausible route would involve the transformation of the functional groups on the aromatic ring. For instance, the nitro group can be reduced to an amine, which can then be converted to a diazonium salt. The diazonium salt can subsequently be transformed into an aryl halide (e.g., via a Sandmeyer reaction). This resulting aryl halide could then participate in various cross-coupling reactions.

Another potential, though less direct, application could involve the decarboxylation of this compound to form 1-methyl-3-nitrotoluene. stackexchange.com While this specific transformation is not documented, the decarboxylation of phenylacetic acids with electron-withdrawing groups is known. stackexchange.com The resulting nitrotoluene derivative could then be halogenated at the benzylic position or on the aromatic ring, providing a substrate for cross-coupling.

Table 3: Hypothetical Pathway to a Cross-Coupling Substrate from this compound

| Starting Material | Step 1: Reduction | Step 2: Diazotization | Step 3: Sandmeyer Reaction | Cross-Coupling Substrate |

| This compound | Reagents: Fe, HCl | Reagents: NaNO₂, HCl, 0 °C | Reagents: CuBr | 2-(2-Bromo-4-methylphenyl)acetic acid |

This table outlines a hypothetical multi-step synthesis to convert this compound into a viable substrate for cross-coupling reactions. This pathway is based on well-established organic transformations.

Environmental Transformation and Degradation Mechanisms Academic Focus

Abiotic Degradation Pathways

Abiotic degradation involves chemical transformations that occur without the intervention of living organisms. For 2-(4-Methyl-2-nitrophenyl)acetic acid, the principal abiotic routes of degradation are anticipated to be photodegradation and, to a lesser extent, hydrolysis.

Photodegradation, or photolysis, is the breakdown of chemical compounds by light, particularly in the ultraviolet (UV) portion of the solar spectrum. Nitroaromatic compounds are characteristically susceptible to photolytic transformation. Research on nitrophenylacetate ions has demonstrated their tendency to undergo photodecarboxylation when exposed to UV radiation. acs.org This reaction results in the cleavage of the carboxyl group, releasing it as carbon dioxide. It is plausible that this compound follows a similar photodegradation pathway in sunlit aquatic environments.

Further insights can be gleaned from the photolysis of 2-nitro-1,4-phenylenediacetic acid, which has been observed to produce 4-methyl-2-nitrophenylacetic acid as a significant photoproduct, in addition to 2-nitro-p-xylene and 4-methyl-2-nitrobenzaldehyde. researchgate.net This finding suggests a degree of stability in the core structure of 4-methyl-2-nitrophenylacetic acid under certain photolytic conditions, while also pointing to potential transformations like decarboxylation and oxidation of the side chain.

The presence of a nitro group can also facilitate other photochemical reactions. For instance, the photolysis of 2-nitrotoluene (B74249) is known to yield hydroxylated products such as 2-methyl-6-nitrophenol (B87177) and 2-methyl-4-nitrophenol. nih.gov By analogy, it is conceivable that irradiation of this compound could lead to the hydroxylation of its aromatic ring.

Table 1: Potential Photodegradation Products of this compound (Based on inferred pathways from related compounds)

| Potential Product | Inferred Pathway | Reference Compound(s) |

| 2-Nitro-p-xylene | Photodecarboxylation | Nitrophenylacetate ions acs.org |

| 4-Methyl-2-nitrobenzaldehyde | Oxidation of the acetic acid side chain | 2-Nitro-1,4-phenylenediacetic acid researchgate.net |

| 4-Methyl-2-nitrophenol | Hydroxylation of the aromatic ring | 2-Nitrotoluene nih.gov |

| 4,4'-Dimethyl-2,2'-dinitrostilbene | Dimerization following decarboxylation | 4-Nitrophenylacetic acid acs.org |

Hydrolysis is a chemical process where a water molecule cleaves one or more chemical bonds. The susceptibility of this compound to hydrolysis is largely dependent on the pH of the surrounding aqueous medium. The carboxylic acid functional group is inherently stable against hydrolysis. The aromatic ring, however, is activated by the electron-withdrawing nature of the nitro group, making it a potential site for hydrolytic attack.

In alkaline solutions, nitroaromatic compounds are known to undergo hydrolysis. Studies on 2,4,6-trinitrotoluene (B92697) (TNT) and 2,4-dinitroanisole (B92663) (DNAN) have shown that the presence of multiple nitro groups facilitates nucleophilic attack by hydroxide (B78521) ions, which can lead to the formation of nitrophenols. nih.govacs.org However, the hydrolysis of compounds with a single nitro group typically requires more extreme conditions compared to their di- and trinitro- counterparts.

Generally, substituted phenylacetic acids exhibit considerable stability towards hydrolysis under neutral environmental conditions. google.comgoogle.com Consequently, significant hydrolytic degradation of this compound is not anticipated within the typical pH range of natural waters (pH 5-9). While highly alkaline conditions might induce slow hydrolysis, this is not expected to be a primary degradation route in most environmental scenarios. Photodegradation is therefore more likely to be the dominant abiotic degradation pathway in aqueous environments.

Table 2: Predicted Hydrolytic Stability of this compound (Based on inferred stability from related compounds)

| pH Condition | Predicted Stability | Reasoning | Reference Compound(s) |

| Acidic (pH < 5) | Stable | The phenylacetic acid moiety is inherently stable. | Substituted phenylacetic acids google.comgoogle.com |

| Neutral (pH 5-9) | Stable | The phenylacetic acid moiety is stable, and a single nitro group provides insufficient activation for hydrolysis. | Substituted phenylacetic acids google.comgoogle.com |

| Alkaline (pH > 9) | Potentially slow hydrolysis | The nitro group activates the aromatic ring for nucleophilic attack by hydroxide ions. | TNT, DNAN nih.govacs.org |

Biotransformation Mechanisms

Biotransformation, the chemical modification of substances by living organisms, is a critical component of the environmental fate of many organic compounds. Microorganisms, in particular, possess a vast array of enzymes capable of degrading complex molecules.

The microbial degradation of nitroaromatic compounds can proceed through several well-established pathways. nih.govacs.org These pathways generally involve either the reduction of the nitro group or the oxidation of the aromatic ring or its substituents.

A common initial step in the biodegradation of nitroaromatics is the reduction of the nitro group to a nitroso, then a hydroxylamino, and finally an amino group. nih.gov This reductive pathway is often favored under anaerobic (oxygen-deficient) conditions. For this compound, this would lead to the formation of 2-(2-Amino-4-methylphenyl)acetic acid. This amino-substituted intermediate could then be susceptible to further degradation, potentially involving ring cleavage.

Alternatively, under aerobic (oxygen-rich) conditions, oxidative pathways may dominate. Dioxygenase enzymes can introduce two hydroxyl groups onto the aromatic ring, leading to the formation of a substituted catechol. This dihydroxylated intermediate is then susceptible to ring cleavage, breaking down the aromatic structure into smaller, more readily metabolized aliphatic acids. Another possibility is the oxidation of the methyl group on the benzene (B151609) ring, which has been observed in the degradation of 4-nitrotoluene (B166481). nih.gov This would convert the methyl group to a carboxylic acid, forming a dicarboxylic acid derivative.

The acetic acid side chain is also a potential site for microbial attack. The metabolism of phenylacetic acid itself is well-characterized and typically involves its conversion to phenylacetyl-CoA, which can then enter central metabolic pathways. wikipedia.orgorgsyn.org

Table 3: Potential Microbial Degradation Metabolites of this compound (Based on inferred pathways from related compounds)

| Potential Metabolite | Inferred Pathway | Key Enzyme Type | Reference Compound(s) |

| 2-(2-Amino-4-methylphenyl)acetic acid | Reduction of the nitro group | Nitroreductase | Nitroaromatic compounds nih.gov |

| 2-(4-Methyl-2-hydroxylaminophenyl)acetic acid | Partial reduction of the nitro group | Nitroreductase | Nitroaromatic compounds nih.gov |

| Substituted Catechol Derivative | Dioxygenation of the aromatic ring | Dioxygenase | Nitroaromatic compounds nih.gov |

| 2-(2-Nitro-4-carboxyphenyl)acetic acid | Oxidation of the methyl group | Monooxygenase/Dioxygenase | 4-Nitrotoluene nih.gov |

The transformation of this compound is catalyzed by specific classes of microbial enzymes. Nitroreductases are a key group of enzymes responsible for the reduction of the nitro functional group. These enzymes are widespread in both aerobic and anaerobic microorganisms.

Monooxygenase and dioxygenase enzymes are crucial for the initial attack on the aromatic ring under aerobic conditions. These enzymes incorporate one or two atoms of molecular oxygen into the substrate, respectively, typically leading to hydroxylation. For instance, a monooxygenase could hydroxylate the aromatic ring, while a dioxygenase could lead to the formation of a catechol-like intermediate, which is a key step preceding ring cleavage.